molecular formula C₉H₆D₄N₄O₃S₂ B1155238 Sulfametrole-d4

Sulfametrole-d4

Cat. No.: B1155238
M. Wt: 290.36
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfametrole-d4 is a deuterium-labeled analog of sulfametrole, a sulfonamide antibiotic. The parent compound, sulfametrole (C₉H₁₀N₄O₃S₂), features a sulfanilamide backbone with a 4-methoxy-1,2,5-thiadiazol-3-yl substituent . The deuterated version, this compound, substitutes four hydrogen atoms with deuterium (²H), typically at positions critical for metabolic stability or analytical detection. Its molecular formula is C₉H₆D₄N₄O₃S₂, with a molecular weight of 290.36 g/mol . This stable isotope-labeled compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying sulfametrole in pharmacokinetic or environmental studies.

Properties

Molecular Formula

C₉H₆D₄N₄O₃S₂

Molecular Weight

290.36

Synonyms

N1-(4-Methoxy-1,2,5-thiadiazol-3-yl)-sulfanilamide-d4;  1,2,5-Thiadiazole (Benzene-d4)sulfonamide Deriv.;  4-Amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)-(benzene-d4)sulfonamide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

Deuterated sulfonamides share a sulfanilamide core but differ in substituents and deuterium placement:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Deuterium Positions
Sulfametrole-d4 C₉H₆D₄N₄O₃S₂ 290.36 Not specified 4-methoxy-1,2,5-thiadiazol-3-yl; 4ײH
Sulfamethoxazole-D4 C₁₀H₇D₄N₃O₃S 257.30 1020719-86-1 5-methylisoxazol-3-yl; 4ײH on benzene
Sulfamethoxazole EP Impurity A-D4 C₁₂H₉D₄N₃O₄S 299.34 1215530-54-3 Acetamide group; 4ײH on phenyl ring
Sulfamonomethoxine-d4 C₁₁H₈D₄N₄O₃S 284.33 Not specified 6-methoxy-pyrimidin-4-yl; 4ײH
Sulfameter-d4 C₁₁H₈D₄N₄O₃S 284.33 1189483-96-2 5-methoxy-pyrimidin-2-yl; 4ײH
Sulfadoxine-d4 C₁₂H₁₀D₄N₄O₄S 314.35 1330266-05-1 5,6-dimethoxy-pyrimidin-4-yl; 4ײH

Key Observations :

  • Core Structure : All compounds retain the sulfonamide (-SO₂NH₂) group but vary in heterocyclic substituents (e.g., thiadiazole, isoxazole, pyrimidine) .
  • Deuterium Placement: Deuterium is typically introduced at non-labile positions (e.g., aromatic rings) to avoid isotopic exchange, ensuring analytical reliability .

Performance Data :

  • Limit of Quantification (LOQ) : this compound achieves an LOQ of 0.1 ng/mL in serum, comparable to Sulfamethoxazole-D4 (0.05 ng/mL ) .
  • Metabolic Stability: Deuterium labeling reduces metabolic degradation rates by ~20% compared to non-deuterated analogs in hepatic microsome assays .

Research Findings and Challenges

  • Cross-Reactivity : this compound shows minimal cross-reactivity with other sulfonamides (e.g., sulfadiazine, sulfamerazine) in multiplex assays, ensuring specificity .
  • Cost vs. Benefit: While deuterated compounds improve analytical accuracy, their synthesis costs are ~3–5× higher than non-deuterated versions, limiting routine use in resource-constrained settings .
  • Regulatory Gaps : Standards for deuterated impurity profiling (e.g., USP, EP) remain underdeveloped, necessitating harmonized guidelines .

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